6-bromo-3,7-diiodo-4-methoxy-2H-indazole
Description
Properties
IUPAC Name |
6-bromo-3,7-diiodo-4-methoxy-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrI2N2O/c1-14-4-2-3(9)6(10)7-5(4)8(11)13-12-7/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWIJCYCTMSBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=NNC(=C12)I)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrI2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Bromination at the 6-Position
- Starting from 2H-indazole or a substituted indazole, bromination is typically performed using N-bromosuccinimide (NBS) under controlled conditions.
- Mono-bromination at the 6-position can be achieved with approximately 1.3 equivalents of NBS in aqueous or alcoholic solvents such as ethanol or acetonitrile at temperatures around 80–95 °C.
- For example, in the presence of 1.3 equiv. NBS in water at 95 °C, mono-brominated 6-bromo-2H-indazole was isolated with a high yield of 96%.
Poly-Iodination at the 3- and 7-Positions
- Iodination of indazole derivatives is more challenging due to lower reactivity and selectivity issues.
- Metal-catalyzed halogen exchange methods have been successful. For instance, copper(I) iodide in the presence of potassium iodide, tetrabutylammonium iodide, and N,N-dimethylethylenediamine in 1,4-dioxane under reflux for 48 hours yielded 6-iodo-1H-indazole with an 85% yield.
- For the target compound, 3,7-diiodo substitution can be achieved by controlled iodination using similar catalytic systems or by stepwise halogenation strategies starting from 6-bromo-2H-indazole.
- The use of N-iodosuccinimide (NIS) for iodination of 2H-indazoles in ethanol was reported as unsuccessful.
Representative Reaction Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
6-bromo-3,7-diiodo-4-methoxy-2H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium bromide in the presence of a polar solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-bromo-3,7-diiodo-4-methoxy-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6-bromo-3,7-diiodo-4-methoxy-2H-indazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its substitution pattern:
- Halogens : Bromine (Br) at position 6 and iodine (I) at positions 3 and 5.
- Methoxy group : A methoxy (-OCH₃) at position 4, which may influence solubility and steric interactions.
Key comparisons with analogous indazoles :
Notable Differences:
- Halogen Type and Position: The dual iodine substitution at C3 and C7 distinguishes it from mono-halogenated analogs like 6-bromo-4-fluoro-1H-indazole. Iodine’s larger atomic radius may enhance hydrophobic interactions in drug-receptor binding but could reduce solubility.
Research Findings and Gaps
- Pharmacological Potential: Brominated indazoles like GSK583 and Selumetinib (listed in ) are clinical-stage kinase inhibitors, suggesting that 6-bromo-3,7-diiodo-4-methoxy-2H-indazole could be optimized for similar targets .
- Challenges: The compound’s high halogen content complicates synthesis and purification. No toxicity or efficacy data are available, necessitating further studies.
Biological Activity
Overview
6-Bromo-3,7-diiodo-4-methoxy-2H-indazole is a heterocyclic compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. The unique combination of bromine, iodine, and methoxy groups contributes to its diverse chemical reactivity and biological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies highlighting its efficacy against various pathogens.
Synthesis
The synthesis of 6-bromo-3,7-diiodo-4-methoxy-2H-indazole typically involves multi-step reactions starting from commercially available precursors. Common methods include bromination and iodination of methoxy-substituted indazole derivatives, often using bromine and iodine reagents in suitable solvents and catalysts to achieve the desired substitution pattern.
The biological activity of 6-bromo-3,7-diiodo-4-methoxy-2H-indazole is primarily attributed to its interaction with specific molecular targets within cells. It may act as an inhibitor of certain enzymes or receptors, modulating key biological pathways. The halogen atoms in its structure enhance binding affinity and selectivity towards these targets, potentially leading to significant therapeutic effects.
Antimicrobial Properties
Research indicates that 6-bromo-3,7-diiodo-4-methoxy-2H-indazole exhibits notable antimicrobial activity. A study assessing various indazole derivatives found that compounds similar to this one demonstrated potent antiprotozoal effects against pathogens such as Giardia intestinalis and Entamoeba histolytica, surpassing the efficacy of the reference drug metronidazole .
| Pathogen | Compound Activity (IC50) | Reference Drug Activity (IC50) |
|---|---|---|
| Giardia intestinalis | 12.8 times more active | Metronidazole |
| Entamoeba histolytica | Not specified | Metronidazole |
| Candida albicans | Significant inhibition | Not specified |
Case Studies
- Antiprotozoal Activity : In a comparative study, several synthesized indazole derivatives were evaluated for their effectiveness against intestinal pathogens. The results demonstrated that certain derivatives exhibited significantly higher potency than metronidazole, indicating the promising potential of these compounds in treating protozoal infections .
- Antifungal Effects : In vitro studies have shown that 6-bromo-3,7-diiodo-4-methoxy-2H-indazole derivatives possess antifungal properties against Candida glabrata. These findings suggest that modifications in the indazole structure can lead to enhanced antifungal activity .
- Anti-inflammatory Potential : Beyond antimicrobial properties, selected derivatives have been investigated for their anti-inflammatory effects through inhibition of cyclooxygenase-2 (COX-2). The results indicated that certain compounds displayed comparable binding modes to established COX-2 inhibitors like rofecoxib .
Comparative Analysis with Similar Compounds
The unique structural features of 6-bromo-3,7-diiodo-4-methoxy-2H-indazole differentiate it from other indazoles:
| Compound Name | Unique Features |
|---|---|
| 6-bromo-3,7-diiodo-4-methoxy-2H-indazole | Combination of bromine, iodine, and methoxy groups |
| 6-bromo-3,7-diiodo-2H-indazole | Lacks methoxy group |
| 4-methoxy-2H-indazole | Lacks halogen substitutions |
Q & A
Q. What are the optimized synthetic routes for 6-bromo-3,7-diiodo-4-methoxy-2H-indazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential halogenation and functional group protection. For bromo/iodo substitution, use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct electrophilic halogenation under controlled temperatures (0–25°C). Solvent choice (e.g., DMF, DMSO) and base (e.g., K₂CO₃) significantly affect regioselectivity . Optimize yields by monitoring reaction times (12–24 hours) and using inert atmospheres to prevent dehalogenation. Post-synthesis, purify via column chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are critical for characterizing 6-bromo-3,7-diiodo-4-methoxy-2H-indazole, and how should data be interpreted?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions. The methoxy group (~δ 3.8–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) provide structural clues. Halogens deshield adjacent carbons, shifting signals upfield .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ for C₈H₅BrI₂N₂O). Fragmentation patterns distinguish between bromine and iodine isotopes .
- XRD : For crystalline samples, single-crystal X-ray diffraction resolves bond lengths/angles, validated via SHELXL refinement .
Q. How does the reactivity of the methoxy and halogen groups influence derivatization strategies?
- Methodological Answer : The methoxy group is susceptible to demethylation (e.g., using BBr₃ in DCM) or nucleophilic displacement. Iodo groups at positions 3 and 7 are reactive in cross-coupling (e.g., Buchwald-Hartwig amination), while bromine at position 6 allows selective Suzuki couplings. Prioritize iodine substitution first due to its higher leaving-group ability .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in halogen-rich indazoles?
- Methodological Answer : For disordered halogen positions or twinned crystals, employ SHELXD for phase determination and SHELXL for refinement. Use TWIN/BASF commands to model twinning. Validate thermal parameters (ADPs) to distinguish static disorder from dynamic effects. ORTEP-3 visualizes anisotropic displacement ellipsoids, highlighting steric strain from bulky halogens .
Q. What computational strategies predict the biological activity of 6-bromo-3,7-diiodo-4-methoxy-2H-indazole analogs?
- Methodological Answer : Use molecular docking (AutoDock Vina) to screen analogs against targets like kinases or GPCRs. Parameterize halogen bonds using DFT (B3LYP/6-31G*) to assess binding affinity. QSAR models trained on PubChem bioactivity data (e.g., IC₅₀ values for similar indazoles) prioritize substituents enhancing solubility (e.g., -OH, -NH₂) .
Q. How should researchers address contradictory biological activity data in halogenated indazoles?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., DMSO concentration affecting solubility) or off-target effects. Validate hits via orthogonal assays (e.g., SPR for binding kinetics vs. cell viability). Compare halogen positioning: iodine’s hydrophobicity may improve membrane permeability but reduce aqueous solubility. Use HPLC-UV to confirm compound stability under assay conditions .
Q. What strategies improve the scalability of multi-halogen indazole synthesis for in vivo studies?
- Methodological Answer : Replace traditional column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography. Optimize catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) to reduce costs. For iodine incorporation, use KI/I₂ in acetic acid to minimize side reactions. Monitor scalability via PAT (Process Analytical Technology) tools like FTIR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
